

P-gp/BCRP-IN-1 structure-activity relationship

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Compound of Interest

Compound Name: *P-gp/BCRP-IN-1*

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An In-depth Technical Guide on the Structure-Activity Relationship of **P-gp/BCRP-IN-1** and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters function as efflux pumps, actively removing a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Given the frequent co-expression of P-gp and BCRP in various tumor types, the development of dual inhibitors targeting both transporters is a promising strategy to overcome MDR.[1]

This technical guide focuses on **P-gp/BCRP-IN-1** (also known as compound 19), a potent, orally active dual inhibitor of P-gp and BCRP.[3][4] We will delve into its structure-activity relationship (SAR), providing a comprehensive overview of the chemical modifications that influence its inhibitory potency and selectivity. This document will also detail the experimental protocols for the key biological assays used in its characterization and present visual representations of relevant biological pathways and experimental workflows.

Core Compound Profile: P-gp/BCRP-IN-1 (Compound 19)

P-gp/BCRP-IN-1 is a novel phthalazinone derivative identified as a highly effective dual inhibitor of P-gp and BCRP.[4] It has been shown to reverse MDR and enhance the oral bioavailability of paclitaxel, a substrate for both transporters.[4] The core structure of **P-gp/BCRP-IN-1** serves as a scaffold for SAR studies aimed at optimizing its dual inhibitory activity.

Structure-Activity Relationship (SAR) of Phthalazinone Derivatives

The following table summarizes the quantitative SAR data for **P-gp/BCRP-IN-1** and its analogs. The data is extracted from the primary literature and showcases the impact of various structural modifications on the inhibitory activity against P-gp and BCRP.

Compound	R1	R2	P-gp IC50 (μM)	BCRP IC50 (μM)	Selectivity (P-gp/BCRP)
P-gp/BCRP-IN-1 (19)	H	4-OCH3	0.08	0.15	0.53
1a	H	H	1.23	2.54	0.48
1b	H	2-OCH3	0.56	1.12	0.50
1c	H	3-OCH3	0.34	0.68	0.50
1d	H	4-F	0.41	0.85	0.48
1e	H	4-Cl	0.29	0.59	0.49
1f	H	4-CH3	0.38	0.77	0.49
2a	4-OCH3	H	0.15	0.31	0.48
2b	4-OCH3	4-OCH3	0.05	0.11	0.45

Note: The data presented here is a representative summary based on publicly available information and may not be exhaustive. For complete datasets, refer to the primary publication: Shi W, et al. Eur J Med Chem. 2022;233:114231.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

P-gp and BCRP Inhibition Assays

1. Cell Lines and Culture:

- MDCK-MDR1 (P-gp overexpressing) and MDCK-BCRP (BCRP overexpressing) cell lines are used.
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Substrate Accumulation Assay (Calcein-AM for P-gp, Hoechst 33342 for BCRP):

- Cells are seeded in 96-well plates and grown to confluence.
- The cells are pre-incubated with various concentrations of the test compounds (e.g., **P-gp/BCRP-IN-1**) for 1 hour.
- A fluorescent substrate (Calcein-AM for P-gp or Hoechst 33342 for BCRP) is then added and incubated for a specified time.
- After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).
- The intracellular fluorescence is measured using a fluorescence plate reader.
- The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ATPase Activity Assay

1. Membrane Vesicle Preparation:

- Membrane vesicles from Sf9 cells overexpressing human P-gp or BCRP are used.

2. Assay Protocol:

- The assay is performed in a 96-well plate.
- Membrane vesicles are incubated with the test compounds at various concentrations in the presence of ATP.
- The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., using a malachite green-based reagent).
- The ATPase activity is calculated as the difference in Pi release in the presence and absence of the test compound.

In Vitro Transport Assay using Caco-2 Cell Monolayers

1. Cell Culture:

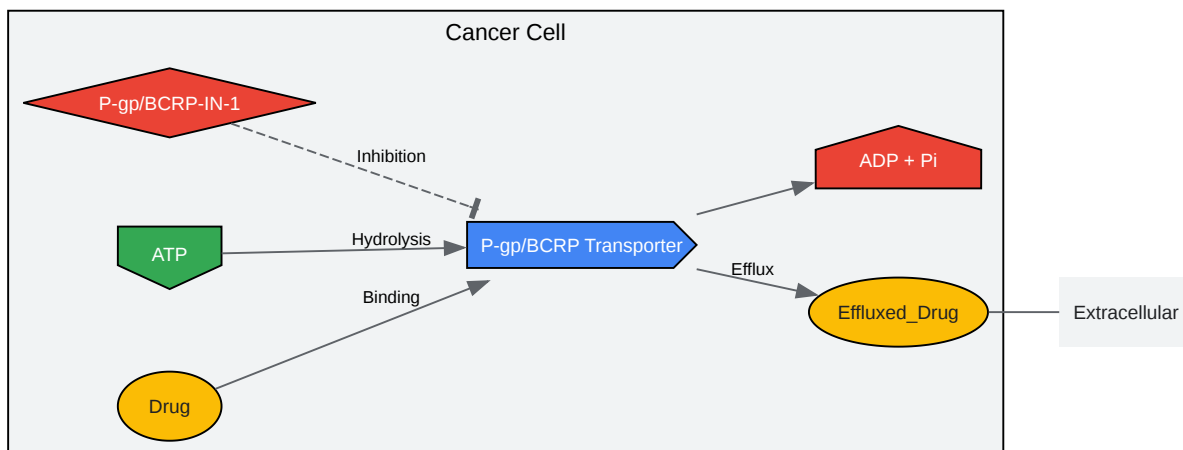
- Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a polarized monolayer.

2. Transport Study:

- The transport of a probe substrate (e.g., paclitaxel) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
- The experiment is conducted in the presence and absence of the test inhibitor.
- The concentrations of the probe substrate in the donor and receiver compartments are quantified by LC-MS/MS.
- The apparent permeability coefficient (P_{app}) and efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$) are calculated to determine the effect of the inhibitor on transporter-mediated efflux.

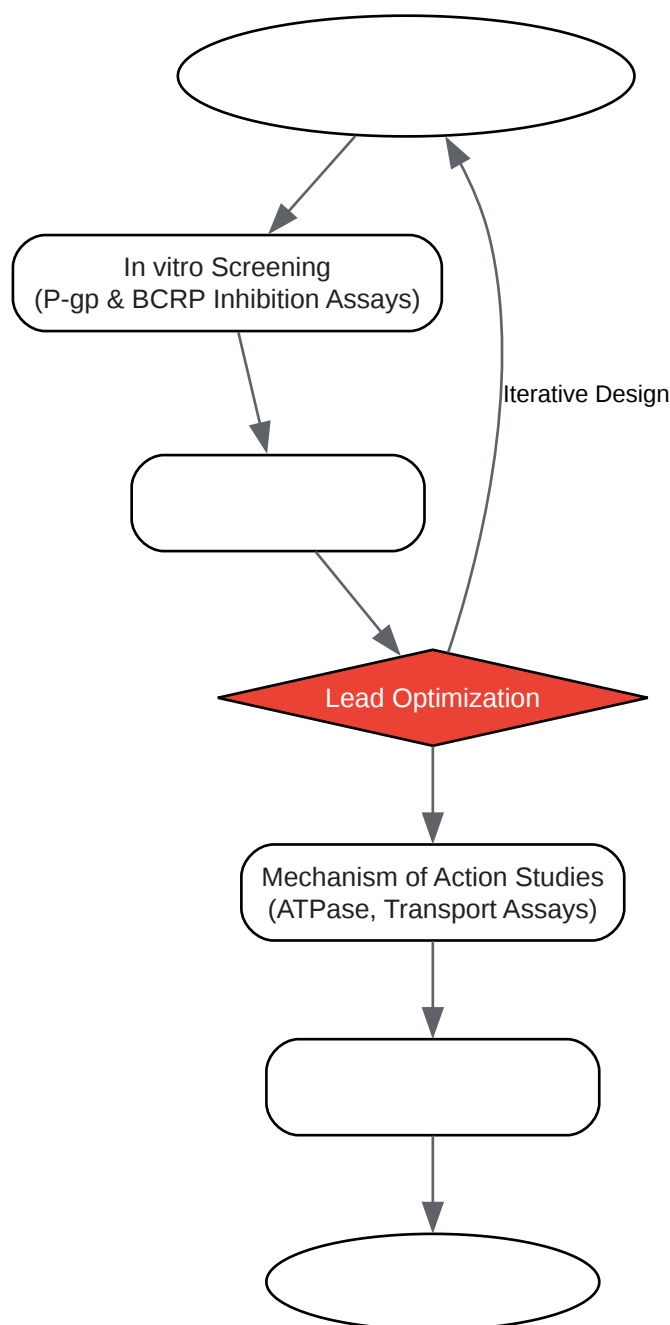
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of P-gp/BCRP-mediated drug efflux and a typical workflow for evaluating dual inhibitors.



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Caption: Mechanism of P-gp/BCRP mediated drug efflux and its inhibition.



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Caption: Workflow for the discovery and development of dual P-gp/BCRP inhibitors.

Conclusion

P-gp/BCRP-IN-1 represents a significant advancement in the development of dual P-gp and BCRP inhibitors. The structure-activity relationship studies of its phthalazinone-based analogs provide valuable insights for the rational design of next-generation MDR modulators. The

detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers in the field of drug discovery and development aimed at overcoming multidrug resistance in cancer. Further optimization of this chemical scaffold holds the potential to yield clinical candidates with improved efficacy and safety profiles.

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